molecular formula C15H11N5O B11847978 6H-Purin-6-one, 1,9-dihydro-2-(2-naphthalenylamino)- CAS No. 123994-79-6

6H-Purin-6-one, 1,9-dihydro-2-(2-naphthalenylamino)-

Cat. No.: B11847978
CAS No.: 123994-79-6
M. Wt: 277.28 g/mol
InChI Key: YUGNFZWBAPYCBO-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one is a complex organic compound that features a purine core substituted with a naphthylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one typically involves the reaction of a purine derivative with a naphthylamine. One common method is the nucleophilic substitution reaction where the amino group of naphthylamine attacks the purine ring, leading to the formation of the desired compound. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can lead to the formation of dihydro derivatives .

Scientific Research Applications

2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one is unique due to its combination of a purine core and a naphthylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

123994-79-6

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C15H11N5O/c21-14-12-13(17-8-16-12)19-15(20-14)18-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,16,17,18,19,20,21)

InChI Key

YUGNFZWBAPYCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=NC4=C(C(=O)N3)NC=N4

Origin of Product

United States

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